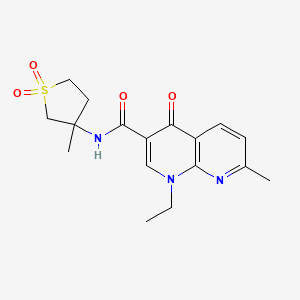![molecular formula C18H19N3O4S B4623068 2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4623068.png)
2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide
Descripción general
Descripción
"2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide" belongs to a class of compounds known for their varied biological activities. The compound's structure, involving a pyrrolidinylsulfonyl group attached to a benzamide moiety, is significant in medicinal chemistry due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of similar benzamide derivatives often involves reactions like stirring certain acid chlorides with anthranilamide derivatives in pyridine, as seen in the synthesis of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides (Raffa et al., 2011). Such methods provide a framework for synthesizing complex benzamide compounds, including "2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide".
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques like X-ray crystallography. For example, the crystal structures of certain benzamide compounds have been determined to reveal bond lengths, bond angles, and dihedral angles, offering insights into the molecular geometry of such compounds (Adhami et al., 2014).
Aplicaciones Científicas De Investigación
Cancer Treatment
- Vascular Endothelial Growth Factor Receptor-2 Inhibition : Substituted benzamides, including variants of 2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide, have shown efficacy in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition plays a crucial role in controlling tumor growth and metastasis, especially in lung and colon carcinoma models (Borzilleri et al., 2006).
- Antiproliferative Activity : Certain derivatives of benzamides have demonstrated significant in vitro antiproliferative activity against various cancer types, acting as antitubulin agents (Raffa et al., 2011).
- Histone Deacetylase Inhibition : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to 2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide, has shown potential as an anticancer drug through histone deacetylase inhibition (Zhou et al., 2008).
Antimicrobial Activity
- Bacteria Inhibition : Derivatives of benzamides, such as N-(3-Hydroxy-2-pyridyl)benzamides, have demonstrated in vitro activity against various bacteria strains (Mobinikhaledi et al., 2006).
- Anti-Influenza Virus Activity : Novel benzamide-based compounds have shown significant antiviral activities against bird flu influenza, offering potential therapeutic applications (Hebishy et al., 2020).
Synthetic Methods and Materials
- Novel Synthetic Routes : Research has led to the development of new synthetic routes for benzamide-based compounds, which are important in various chemical and pharmaceutical applications (Elgemeie et al., 2017).
- Polymer Development : Studies involving the thermal polymerization of benzamide derivatives have resulted in the creation of hyperbranched aromatic polyamides, indicating potential applications in material science (Yang et al., 1999).
Propiedades
IUPAC Name |
2-[(3-pyrrolidin-1-ylsulfonylbenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-17(22)15-8-1-2-9-16(15)20-18(23)13-6-5-7-14(12-13)26(24,25)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZDJOCKSCKTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4623000.png)
![2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4623037.png)
![ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4623050.png)
![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4623055.png)

![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)
![N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)
![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate](/img/structure/B4623080.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)

![4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4623098.png)
![3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid](/img/structure/B4623101.png)